molecular formula Bi(NO3)3·5H2O<br>BiH10N3O14 B032060 Bismuth nitrate pentahydrate CAS No. 10035-06-0

Bismuth nitrate pentahydrate

Cat. No. B032060
CAS RN: 10035-06-0
M. Wt: 485.07 g/mol
InChI Key: FBXVOTBTGXARNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bismuth nitrate pentahydrate is employed as an efficient catalyst for several synthesis processes. For instance, it catalyzes the Pechmann condensation reaction of phenols and β-ketoesters under solvent-free conditions to form coumarin derivatives (Alexander, Bhat, & Samant, 2005). Additionally, it has been used in the electrophilic condensation of indole with aldehydes to obtain bis(indolyl)methanes at ambient temperature (Deodhar, Bhat, & Samant, 2007).

Molecular Structure Analysis

The molecular structure of this compound and its complexes is complex and varies depending on the reaction conditions and the presence of other elements or compounds. For instance, bismuth(III) complexes with thiosemicarbazones and dithiocarbazonic acid methylester derivatives have been studied, showing diverse stoichiometrical properties and molecular structures (Diemer et al., 1995).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including the synthesis of heterocyclic compounds, Michael reactions, and the formation of complex ions. It has been used in regioselective ring opening of 2,2-dicyanooxiranes and synthesis of aryl nitrites (Karbalaei, Seifi, & Sheibani, 2015), (Al-Masum & Welch, 2014).

Physical Properties Analysis

The physical properties of this compound, particularly in relation to its structure, have been extensively studied. For example, the structure of basic bismuth nitrates has been analyzed using X-ray diffraction, revealing intricate details about the compound's crystalline structure (Henry et al., 2003).

Chemical Properties Analysis

This compound's chemical properties make it a versatile reagent in organic synthesis. Its role in various organic reactions, such as the synthesis of pyrimidine and pyrimidinone derivatives and the aerial oxidation of aromatic aldehydes, showcases its wide applicability (Zahedifar & Sheibani, 2013), (Mukhopadhyay & Datta, 2008).

Scientific Research Applications

  • Catalyst for Synthesis of Coumarin Derivatives : Bismuth(III) nitrate pentahydrate is an efficient catalyst for the Pechmann condensation reaction, leading to the synthesis of coumarin derivatives under mild conditions with high yield and purity (Alexander, Bhat & Samant, 2005).

  • Synthesis of Pyrimidine and Pyrimidinone Derivatives : It acts as a mild and efficient catalyst for the rapid synthesis of 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives under thermal aqueous conditions (Zahedifar & Sheibani, 2013).

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones : The compound catalyzes the efficient and environmentally friendly synthesis of these compounds from aromatic aldehydes, urea, and a ketoester or diketone (Khodaei, Khosropour & Beygzadeh, 2004).

  • Tetrahydropyranylation and Depyranylation of Alcohols and Phenols : Bismuth(III) nitrate pentahydrate is effective for these processes, offering non-aqueous workup, good yields, and compatibility with various protecting groups (Khan, Ghosh & Choudhury, 2005).

  • Oxidative Aromatization of 1,3,5-Trisubstituted 2pyrazolines : It acts as a mild, efficient, and inexpensive oxidant for this reaction under microwave irradiation (Azarifar & Maleki, 2005).

  • Regioselective Ring Opening of Epoxides : The compound effectively catalyzes regioselective ring opening of epoxides with amines under microwave conditions, yielding β-amino alcohols with high regioselectivity (Bansal et al., 2017).

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of heterocyclic compounds condensed with benzimidazole or triazole derivatives at ambient temperature, offering excellent regioselectivity (Karbalaei, Seifi & Sheibani, 2015).

  • Conversion of Aromatic Aldehydes to Carboxylic Acids : Bismuth nitrate pentahydrate effectively converts aromatic aldehydes to carboxylic acids under solvent-free conditions, offering an environmentally friendly, simple, and chemoselective method (Mukhopadhyay & Datta, 2008).

  • Synthesis of Bis(indolyl)methanes : It effectively synthesizes bis(indolyl)methanes at ambient temperature, offering an inexpensive, short reaction time, and mild reaction work-up (Deodhar, Bhat & Samant, 2007).

  • Nitrate Reduction in Wastewaters : Bismuth cathodes show high selectivity and rate of nitrate reduction, making them promising for treating wastewaters containing nitrate, such as low-level nuclear wastes (Dortsiou & Kyriacou, 2009).

Mechanism of Action

Target of Action

Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .

Mode of Action

The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .

Biochemical Pathways

It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.

Pharmacokinetics

Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .

Result of Action

The action of this compound results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .

Safety and Hazards

Bismuth(III) nitrate pentahydrate may intensify fire as it is an oxidizer . It causes serious eye irritation and skin irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling .

Future Directions

Bismuth(III) nitrate pentahydrate is used in the synthesis of other bismuth compounds . It is the only nitrate salt formed by a group 15 element, indicative of bismuth’s metallic nature . It has potential applications in organic synthesis .

properties

IUPAC Name

bismuth;trinitrate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXVOTBTGXARNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH10N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143230
Record name Bismuth nitrate pentahydrate
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Molecular Weight

485.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lustrous hygroscopic solid with an odor of nitric acid; [Merck Index] Hygroscopic solid; mp = 30 deg C; [Sigma-Aldrich MSDS]
Record name Bismuth nitrate pentahydrate
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CAS RN

10035-06-0
Record name Bismuth nitrate pentahydrate
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Record name Bismuth nitrate pentahydrate
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Record name BISMUTH NITRATE PENTAHYDRATE
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Q & A

Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?

A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.

Q3: How is this compound used in organic synthesis?

A3: this compound acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].

Q4: What are the advantages of using this compound as a catalyst?

A4: It offers several advantages:

  • Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]
  • Efficiency: It often enables reactions with shorter times and higher yields. [, ]
  • Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]

Q5: Are there specific examples of its catalytic applications?

A5: Yes, research demonstrates its use in:

  • Oxidation of Hantzsch 1,4-dihydropyridines: []
  • Synthesis of α-amino phosphonates: []
  • Conversion of curcumin to vanillin: []
  • One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []

Q6: What is the stability of this compound?

A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]

Q7: How does this compound influence the properties of composite materials?

A7: Incorporation into composites can enhance properties such as:

  • Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]
  • Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]

Q8: How is this compound used in the preparation of photocatalysts?

A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:

  • Bismuth oxide: [, , , , , ]
  • Bismuth vanadate: [, , , , ]
  • Bismuth oxychloride: [, ]
  • Bismuth sulfide: [, ]
  • Bismuth molybdate: [, ]

Q9: What factors influence the photocatalytic activity of materials derived from this compound?

A9: Several factors play a role:

  • Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]
  • Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.
  • Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []

Q10: Can this compound be used to synthesize nanomaterials?

A10: Yes, research demonstrates its use in synthesizing various nanostructures:

  • Bismuth sulfide nanorods: [, ]
  • Bismuth oxycarbonate microtablets and nanosheets: [, ]
  • Bi2Fe4O9 nanoparticles: []

Q11: How can the morphology of materials synthesized using this compound be controlled?

A11: Morphology control is achievable through:

  • Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []
  • Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []
  • Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []

Q12: What analytical methods are used to characterize this compound and its derivatives?

A12: Common methods include:

  • XRD: For crystal structure analysis [, , , ]
  • FTIR: To identify functional groups [, , , ]
  • SEM and TEM: For morphological studies [, , , , ]
  • UV-Vis Spectroscopy: For optical property analysis [, ]
  • EDX: For elemental composition determination []

Q13: Is there a method for validating analytical techniques used with this compound?

A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []

Q14: What is the environmental impact of using this compound?

A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:

  • Recycling and Waste Management: Developing efficient methods for resource recovery and responsible disposal. []

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